molecular formula C5H7N3O B13144383 6-(Aminomethyl)pyrazin-2(1H)-one

6-(Aminomethyl)pyrazin-2(1H)-one

Cat. No.: B13144383
M. Wt: 125.13 g/mol
InChI Key: OTOYTLFYTCGCNN-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core with an aminomethyl substituent at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyrazin-2(1H)-one typically involves the reaction of pyrazin-2(1H)-one with formaldehyde and ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyrazinones and aminomethyl derivatives, which can be further utilized in synthetic applications.

Scientific Research Applications

6-(Aminomethyl)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazin-2(1H)-one: The parent compound without the aminomethyl group.

    6-(Hydroxymethyl)pyrazin-2(1H)-one: A similar compound with a hydroxymethyl group instead of an aminomethyl group.

    6-(Methyl)pyrazin-2(1H)-one: A derivative with a methyl group at the 6-position.

Uniqueness

6-(Aminomethyl)pyrazin-2(1H)-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

6-(aminomethyl)-1H-pyrazin-2-one

InChI

InChI=1S/C5H7N3O/c6-1-4-2-7-3-5(9)8-4/h2-3H,1,6H2,(H,8,9)

InChI Key

OTOYTLFYTCGCNN-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)C=N1)CN

Origin of Product

United States

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